molecular formula C18H26N6O4 B2726506 Tert-butyl 2-(((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)carbamoyl)piperidine-1-carboxylate CAS No. 2034201-22-2

Tert-butyl 2-(((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)carbamoyl)piperidine-1-carboxylate

Cat. No. B2726506
CAS RN: 2034201-22-2
M. Wt: 390.444
InChI Key: PBZQMJFLBIQFLO-UHFFFAOYSA-N
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Description

“Tert-butyl 2-(((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)carbamoyl)piperidine-1-carboxylate” is a chemical compound. It is part of the [1,2,4]triazolo[4,3-a]pyrazine class of compounds . These compounds have been synthesized effectively by using monosubstituted tetrazine or tetrazine-based fused rings as starting materials .


Synthesis Analysis

The synthesis of [1,2,4]triazolo[4,3-a]pyrazine compounds involves the use of monosubstituted tetrazine or tetrazine-based fused rings as starting materials . The methods provide quick and multigram access to the target derivatives starting from commercially available nonexpensive reagents .


Molecular Structure Analysis

The molecular structure of “this compound” is based on the [1,2,4]triazolo[4,3-a]pyrazine platform . This platform has been used to create a small library of triazolopyrazines with a variety of substituents in position 3 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of [1,2,4]triazolo[4,3-a]pyrazine compounds include dehydration and cyclization reactions . These reactions yield intermediate compounds that are further processed to obtain the final product .


Physical And Chemical Properties Analysis

The physical and chemical properties of [1,2,4]triazolo[4,3-a]pyrazine compounds vary depending on the specific compound. For instance, some compounds exhibit excellent insensitivity toward external stimuli and very good calculated detonation performance . Others have a remarkable measured density, excellent thermal stability, and very good calculated detonation performance .

Scientific Research Applications

Synthetic Chemistry Applications

  • Synthesis of Complex Heterocyclic Compounds : Research has focused on developing synthetic pathways for complex heterocyclic compounds, which are crucial in drug development and material science. For instance, the synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, a key intermediate of Vandetanib, illustrates the intricate synthetic routes possible for such compounds (Wang et al., 2015).
  • Development of Novel Synthetic Methods : Novel synthetic methods for halo-substituted pyrazolo[5,1-c][1,2,4]triazines and other heterocyclic compounds have been developed, showcasing the versatility of synthetic strategies in accessing pharmacologically relevant structures (Ivanov et al., 2017).

Pharmacological Studies

  • Drug Intermediate Synthesis : The compound serves as an intermediate in the synthesis of biologically active molecules, such as crizotinib and other pharmacologically active compounds, highlighting its importance in drug discovery and development (Kong et al., 2016).
  • Potential for Biological Activity : Research on similar heterocyclic compounds has led to the discovery of substances with promising biological activities, including antimicrobial and anthelmintic properties, which suggest potential applications in treating diseases and pests (Sanjeevarayappa et al., 2015).

Future Directions

The [1,2,4]triazolo[4,3-a]pyrazine platform offers opportunities for the development of new compounds with potential applications in various fields . Future research could focus on exploring these opportunities and developing new synthesis methods for these compounds .

properties

IUPAC Name

tert-butyl 2-[(8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methylcarbamoyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N6O4/c1-18(2,3)28-17(26)23-9-6-5-7-12(23)15(25)20-11-13-21-22-14-16(27-4)19-8-10-24(13)14/h8,10,12H,5-7,9,11H2,1-4H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBZQMJFLBIQFLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC1C(=O)NCC2=NN=C3N2C=CN=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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